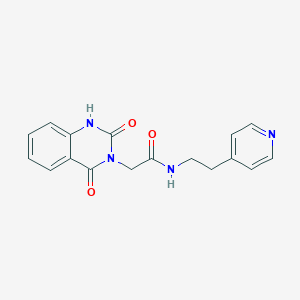
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic organic compound with significant interest in various fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinazoline derivatives, known for their diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide generally involves multiple steps:
Starting Materials: : The synthesis begins with 2-aminobenzamide and acetic anhydride to form the quinazolinone core.
Reaction Conditions: : Controlled heating and specific catalysts are typically employed to drive the reactions to completion.
Industrial Production Methods
While detailed industrial processes may vary, large-scale production typically involves:
Catalytic Processes: : Industrial catalysts can enhance yield and selectivity.
Purification Techniques: : Advanced purification methods, such as recrystallization and chromatography, ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the quinazolinone moiety.
Reduction: : Reductive conditions can modify the pyridine ring, potentially leading to derivatives with different activities.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridinyl and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: : Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are common.
Major Products Formed from These Reactions
Oxidation Products: : Potential oxidative products include hydroxylated derivatives.
Reduction Products: : Reductive conditions may yield reduced pyridine derivatives.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses, particularly in oncology and anti-inflammatory treatments.
Industry: : Employed in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects
Molecular Interaction: : Binds to specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Engages in pathways like the inhibition of specific kinases or enzymes related to disease processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Structural Similarities: : Compared to other quinazoline derivatives, this compound features unique substituents that may enhance its activity.
Pharmacological Profile: : Demonstrates distinct pharmacokinetics and bioavailability compared to structurally related compounds.
List of Similar Compounds
2-aminobenzamide derivatives: : Related compounds with modifications on the quinazolinone core.
Pyridine-2-carboxamide derivatives: : Structurally similar with variations in the acetamide linkage.
What other topics can we explore to spark your curiosity?
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(19-10-7-12-5-8-18-9-6-12)11-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-6,8-9H,7,10-11H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMWYDQJAABNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














